3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine
Description
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine (CAS No. 501902-17-6) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . The structure consists of a 1,2-oxazole core substituted at position 3 with a 3-ethoxyphenyl group and an amine group at position 3. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1 donor (NH₂) and 4 acceptors (two oxazole ring N/O atoms and two ether O atoms).
- Rotatable bonds: 3 (ethoxyphenyl group and oxazole-amine linkage).
- Complexity: 201, reflecting its aromatic and heterocyclic features .
This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules and functional materials.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-4-8(6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGXRYATVNGBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. Another method involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods include the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes using oxidizing agents.
Reduction: Reduction of the isoxazole ring to form amines.
Substitution: Nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Triethylamine and N-hydroximidoyl chlorides in the presence of aldehydes.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of 3,4,5-trisubstituted isoxazoles.
Scientific Research Applications
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an anticancer, antibacterial, and antiviral agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and drug delivery systems
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. It acts by binding to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Variations :
- The 1,2-oxazole core (as in the target compound) provides a balance of stability and reactivity. In contrast, 1,2,4-oxadiazole derivatives (e.g., Entry 2, Table 1) exhibit higher metabolic resistance due to reduced ring strain and stronger N–O bonds .
Substituent Effects: Ethoxy vs. Halogenation: Bromo and fluoro substituents (Entries 3–4) introduce steric bulk and electronic effects, favoring interactions with hydrophobic protein pockets .
Aromatic vs. Aliphatic Substituents :
- Thiophene (Entry 6) and pyridine (Entry 5) substituents introduce sulfur or nitrogen heteroatoms, altering π-stacking and hydrogen-bonding capabilities .
Applications :
- Brominated analogs (Entries 3, 5) are used in cross-coupling reactions for drug discovery .
- Fluorinated derivatives (Entries 4, 7) are common in CNS drugs due to blood-brain barrier penetration .
Research Findings and Trends
- Synthetic Utility : The target compound and its analogs are frequently employed in Schiff base formation (e.g., condensation with aldehydes) to generate bioactive intermediates .
- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the crystal structures of these compounds, aiding in structure-activity relationship (SAR) studies .
Biological Activity
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine is a compound belonging to the oxazole class, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of an ethoxy group and an amino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of this compound is . Its structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. The amino group may facilitate hydrogen bonding with target sites in biological systems, enhancing binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it can modulate various biological pathways by acting as an inhibitor or activator of enzymes involved in metabolic processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | TBD |
| Similar Oxazole Derivative | U-937 (Leukemia) | TBD |
| Similar Oxazole Derivative | HCT-116 (Colorectal) | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have also been investigated. Compounds within this class have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Case Studies
A study conducted by Ortega et al. explored the structure–activity relationship (SAR) of substituted oxazoles, revealing that modifications at specific positions significantly enhance biological activity. The findings suggest that the introduction of electron-withdrawing groups at the para position of the aromatic ring can increase potency against cancer cell lines .
Another research effort focused on the synthesis and evaluation of novel oxazole derivatives, including this compound. These studies reported promising results regarding their pharmacokinetic profiles and therapeutic efficacy in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
